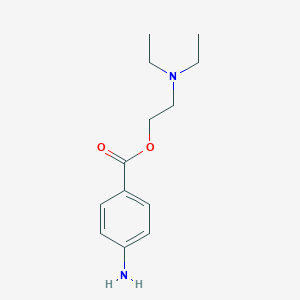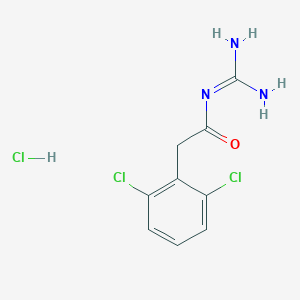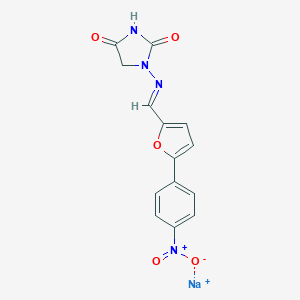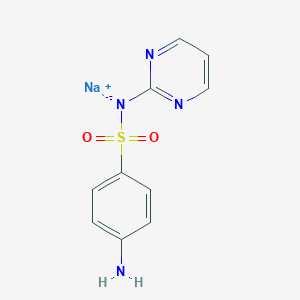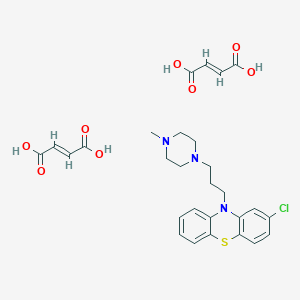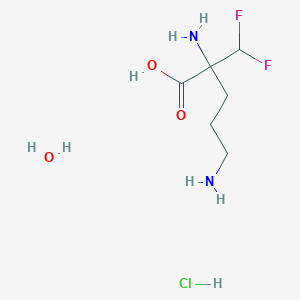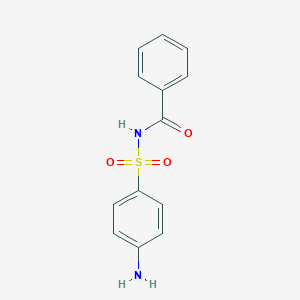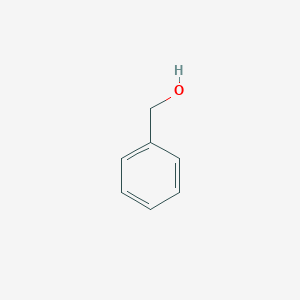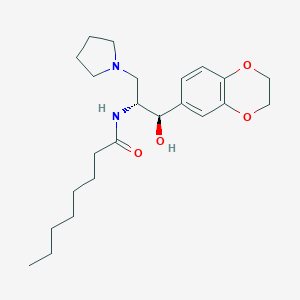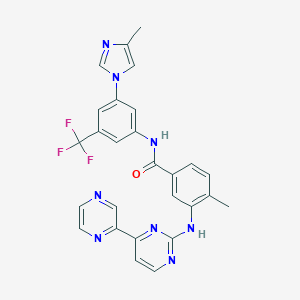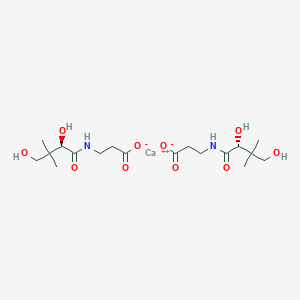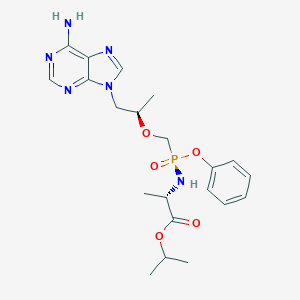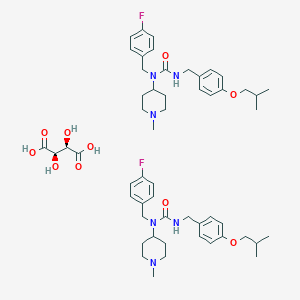
Pimavanserin tartrate
Übersicht
Beschreibung
Synthesis Analysis
Pimavanserin tartrate's synthesis involves a practical route ensuring high purity and yield, starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The process, characterized by its use of inexpensive materials, mild conditions, and an overall acceptable yield, is a testament to the synthetic accessibility of this compound. An improved synthesis approach emphasizes environmental friendliness by utilizing water as a solvent, highlighting advancements in green chemistry practices for pharmaceutical manufacturing (Wu et al., 2019).
Molecular Structure Analysis
Pimavanserin tartrate's molecular structure, defined by its selective serotonin 5-HT2A receptor inverse agonism, underlies its mechanism of action. The compound's design facilitates specific interactions with the receptor, which is crucial for its efficacy in treating psychosis without exacerbating motor symptoms, a common challenge in Parkinson's disease management (Abbas & Roth, 2008).
Chemical Reactions and Properties
Analytical studies focusing on pimavanserin tartrate have developed methods for its estimation in bulk and pharmaceutical formulations, utilizing techniques like UV-spectrophotometry and high-performance thin-layer chromatography (HPTLC). These methods underscore the compound's defined chemical behavior and interactions under various analytical conditions, facilitating its quality control and assurance in pharmaceutical development (Wahab, Khan, & Shirkhedkar, 2020).
Wissenschaftliche Forschungsanwendungen
Glioblastoma Therapy
- Scientific Field : Oncology
- Application Summary : Pimavanserin tartrate (PIM) has been identified as a potent inhibitor of the Ca2±calcineurin-NFAT pathway, which is significant in glioblastoma therapy . Glioblastoma multiforme (GBM) is a highly malignant primary brain tumor, and PIM has shown potential as an alternative drug targeting the oncogenic NFAT signaling pathway for GBM therapy .
- Methods of Application : The research involved screening a set of 93 FDA-approved drugs with simple structures. PIM, an effective 5-HT2A receptor inverse agonist used for the treatment of Parkinson’s disease-associated psychiatric symptoms, was identified as having potent inhibitory activity against the NFAT signaling pathway . In cellula, PIM significantly suppressed the proliferation, migration, division, and motility of U87 glioblastoma cells, induced G1/S phase arrest and promoted apoptosis .
- Results : The growth of subcutaneous and orthotopic glioblastoma xenografts was markedly suppressed by PIM . Unbiased omics studies revealed the novel molecular mechanism of PIM’s antitumor activity, which included suppression of the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .
Treatment of Psychiatric Symptoms in Parkinson’s Disease
- Scientific Field : Neurology
- Application Summary : Pimavanserin is marketed under the trade name NUPLAZID and developed by Acadia Pharmaceuticals. It was approved by the FDA in April 2016 for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis .
- Methods of Application : The approval was based on favorable results from a pivotal six-week, randomized, placebo-controlled, parallel-group study .
- Results : The study showed that Pimavanserin was effective in treating hallucinations and delusions associated with Parkinson’s disease psychosis .
Drug Repurposing for Glioblastoma Treatment
- Scientific Field : Oncology
- Application Summary : Glioblastoma is a highly aggressive brain tumor with a median survival of 15 months . The current chemotherapeutic drug temozolomide is often resisted by patients after long-term administration . Therefore, researchers aim to substitute it with the FDA-approved anti-psychotic pimavanserin tartrate (PVT) .
- Methods of Application : The effectiveness of PVT was uncovered through cytotoxicity assays using SRB to determine the percentage of cell survival in a dose-dependent and time-dependent manner . The apoptotic effects were measured using Annexin-V/APC assay . The mechanism of action was determined utilizing Western Blotting .
- Results : In different glioblastoma tumor cell lines, the IC 50 for 24 hours was between 6 µM and 10 µM . 48 and 72 hours had an IC 50 between 4 µM and 6 µM . SF188 glioblastoma cell line had approximately 70% to 80% more apoptotic cells in 10 µM PVT when compared to control in Annexin-V/APC assay . PVT causes a strong modulation of the PI3K/AKT and MAPK pathways when given in increasing concentration at 48 hours .
Major Depressive Disorder (MDD) Treatment
- Scientific Field : Psychiatry
- Application Summary : Pimavanserin tartrate has been evaluated for safety and efficacy in patients with major depressive disorder (MDD) .
- Methods of Application : The research was conducted by Acadia Pharmaceuticals and involved evaluating the safety and efficacy of pimavanserin in patients with MDD .
- Results : The results of the study are not specified in the source .
Quality Control of Pharmaceutical Formulations
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Pimavanserin tartrate has been used in quality control of pharmaceutical formulations .
- Methods of Application : The percentage label claim of pimavanserin tartrate in bulk and formulation was found to be 99 – 101% . The percentage found in the formulation shows that no effect of excipient on drug .
- Results : The conducted procedure has the benefit of being simple and quick . As a result, it can be used to examine pimavanserin tartrate in pharmaceutical formulations .
Treatment of Dementia-Related Psychosis
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSULKHNAKTFIZ-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74F2N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220958 | |
| Record name | Pimavanserin tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1005.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimavanserin tartrate | |
CAS RN |
706782-28-7 | |
| Record name | Pimavanserin tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706782287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimavanserin tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAVANSERIN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA83F1SJSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



